Physicochemical and Stereochemical Profiling of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol: A Technical Guide for Advanced Biaryl Intermediates
Physicochemical and Stereochemical Profiling of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol: A Technical Guide for Advanced Biaryl Intermediates
Executive Summary
In the landscape of modern rational drug design, sterically hindered biaryl systems have transitioned from synthetic curiosities to foundational pharmacophores. 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol (CAS: 1424386-52-6) is a highly specialized, axially chiral intermediate[1]. It is predominantly utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[2].
This technical whitepaper provides an in-depth analysis of the compound’s physicochemical properties, its stereochemical dynamics (atropisomerism), and the self-validating analytical methodologies required to characterize it. Understanding the thermodynamic stability and ionization profile of this biaryl axis is critical for researchers developing targeted covalent inhibitors, such as KRAS G12C inhibitors, which rely heavily on restricted rotation to lock molecules into bioactive conformations[3].
Structural Significance and Physicochemical Profiling
The molecule consists of a 1-naphthol moiety directly coupled to a highly substituted aniline ring. The presence of ortho-substituents (hydroxyl, amino, fluoro) and a meta-chloro group creates a dense steric environment.
Causality in Physicochemical Behavior
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Lipophilicity (LogP/LogD): The extensive aromatic system, combined with the halogens (Cl, F), drives high lipophilicity. At physiological pH (7.4), the molecule is predominantly neutral, ensuring high membrane permeability but potentially challenging aqueous solubility.
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Ionization (pKa): The electron-withdrawing inductive effects of the fluorine and chlorine atoms significantly deplete the electron density on the aniline nitrogen, lowering its basicity (pKa ~2.5). Conversely, the naphthol hydroxyl remains weakly acidic (pKa ~9.2).
Quantitative Data Summary
| Property | Value | Method / Source |
| IUPAC Name | 1-(2-amino-3-chloro-6-fluorophenyl)naphthalen-2-ol | Registry Data[1] |
| CAS Number | 1424386-52-6 | Registry Data[1] |
| Molecular Formula | C16H11ClFNO | Registry Data[1] |
| Molecular Weight | 287.72 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | Cheminformatics Estimation |
| Hydrogen Bond Donors (HBD) | 3 (-OH, -NH2) | Structural Analysis |
| Hydrogen Bond Acceptors (HBA) | 3 (O, N, F) | Structural Analysis |
| Estimated LogP | 3.8 – 4.2 | Predictive Modeling |
| Estimated pKa (Aniline) | ~2.5 | Inductive Effect Estimation |
| Estimated pKa (Naphthol) | ~9.2 | Structural Analogy |
Atropisomerism and Axial Chirality
The rotation around the C1-C1' biaryl bond is severely restricted due to the steric clash between the naphthol hydroxyl group and the ortho-amino/fluoro substituents on the phenyl ring. This restricted rotation gives rise to atropisomerism —the existence of separable aR and aS enantiomers.
In drug development, isolating a single atropisomer is often mandatory because the two enantiomers will project into 3D space differently, leading to drastically different binding affinities at the target protein's chiral active site. The thermodynamic stability of these isomers is defined by the rotational energy barrier ( ΔG‡ ). If ΔG‡>25 kcal/mol, the atropisomers are stable at room temperature and will not spontaneously racemize, making them suitable for pharmaceutical formulation.
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity, the characterization of this intermediate requires rigorous, self-validating analytical workflows.
Protocol 1: Determination of Rotational Barrier ( ΔG‡ ) via Dynamic NMR (DNMR)
Objective: Quantify the energy barrier to rotation around the C1-C1' biaryl axis to determine the half-life of racemization. Causality: As thermal energy increases, the rate of rotation around the biaryl bond accelerates. By using a chiral solvating agent, the aR and aS isomers exhibit distinct NMR signals (anisochrony). Heating the sample causes these signals to broaden and eventually coalesce. The temperature at which this occurs ( Tc ) allows us to calculate the exchange rate and, subsequently, the activation energy via the Eyring equation. Self-Validating Mechanism: The NMR probe temperature is continuously calibrated using a neat ethylene glycol standard. A reference compound with a known rotational barrier (e.g., 2,2'-dimethylbiphenyl) is run in parallel. If the calculated ΔG‡ of the reference deviates by >0.2 kcal/mol from established literature, the system automatically invalidates the run, preventing erroneous data collection.
Step-by-Step Methodology:
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Dissolve 15 mg of 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol in 0.5 mL of a high-boiling deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2).
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Add 1.2 equivalents of a chiral solvating agent (CSA), such as Pirkle's alcohol, to induce signal splitting between the enantiomers.
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Acquire 1H-NMR spectra at 10 K increments, starting from 298 K up to 398 K.
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Identify the coalescence temperature ( Tc ) where the split signals of the naphthyl protons merge into a single broad peak.
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Calculate the rate constant at coalescence: kc=2πΔν (where Δν is the frequency difference in Hz at 298 K).
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Compute the rotational barrier using the Eyring equation: ΔG‡=−RTcln(kBTckch) .
Protocol 2: Multiparametric Potentiometric Titration for pKa and LogD
Objective: Accurately determine the ionization constants of the aniline and naphthol groups, and the distribution coefficient at physiological pH. Causality: Because the compound is highly lipophilic, standard aqueous titration will result in precipitation. A co-solvent system must be used, followed by mathematical extrapolation to pure water. Self-Validating Mechanism: The automated titration system utilizes a dual-electrode setup and is primed with a standardized labetalol solution (known pKa values of 7.4 and 9.3). The software requires the labetalol validation to pass with <2% error before it will accept or process the biaryl sample data, ensuring electrode integrity and precise calibration.
Step-by-Step Methodology:
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Prepare a 1 mM solution of the compound in a 50% methanol/water co-solvent system to maintain solubility.
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Perform an acid-base potentiometric titration using 0.1 M HCl and 0.1 M KOH from pH 2.0 to 11.0 under a continuous nitrogen purge to prevent oxidative degradation of the aniline.
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Repeat the titration at varying methanol concentrations (e.g., 40%, 30%, 20%).
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Apply the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa from the apparent co-solvent pKa values.
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For LogD determination, perform a biphasic titration by introducing n-octanol into the vessel. The shift in the apparent pKa caused by the partitioning of the neutral species into the octanol layer allows for the direct calculation of LogP and LogD 7.4 .
Analytical Workflow Visualization
Figure 1: Analytical workflow for the stereochemical and physicochemical characterization.
References
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[2] 185445-11-8 | Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate | MolCore - molcore.com -
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[4] Buy 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- (EVT-11970704) | 146743-91-1 - EvitaChem - evitachem.com -
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[1] 1-(2-Amino-3-chloro-6-fluorophenyl)naphthalen-2-ol - Fluorochem - fluorochem.co.uk -
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[3] Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem - NIH - nih.gov -
